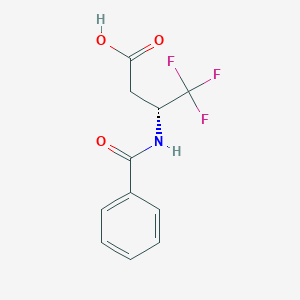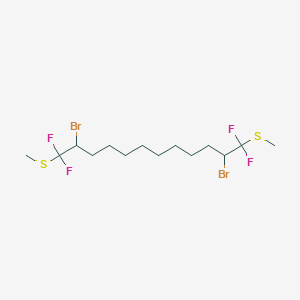
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane typically involves multi-step organic reactions. One common approach is the halogenation of a dodecane derivative, followed by the introduction of fluorine and sulfur groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Elimination Reactions: Under certain conditions, elimination of halogens can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing bromine.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromotetrafluoroethane
- 1,2-Dibromo-3,4,5,6-tetrafluorobenzene
- 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
Uniqueness
2,11-Dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane is unique due to its extended carbon chain and the presence of both bromine and sulfur atoms
Eigenschaften
CAS-Nummer |
823813-62-3 |
|---|---|
Molekularformel |
C14H24Br2F4S2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
2,11-dibromo-1,1,12,12-tetrafluoro-1,12-bis(methylsulfanyl)dodecane |
InChI |
InChI=1S/C14H24Br2F4S2/c1-21-13(17,18)11(15)9-7-5-3-4-6-8-10-12(16)14(19,20)22-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
MUXCGTXXELRVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C(CCCCCCCCC(C(F)(F)SC)Br)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
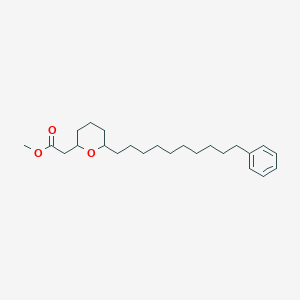


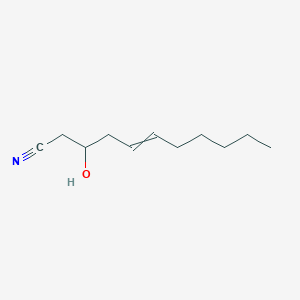

![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
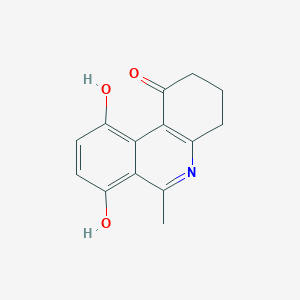
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)

![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
